molecular formula C11H10O3 B11909933 6-methoxy-2-methyl-4H-chromen-4-one CAS No. 65547-58-2

6-methoxy-2-methyl-4H-chromen-4-one

Cat. No.: B11909933
CAS No.: 65547-58-2
M. Wt: 190.19 g/mol
InChI Key: KMFVWJYBXCLURH-UHFFFAOYSA-N
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Description

6-methoxy-2-methyl-4H-chromen-4-one is a chemical compound belonging to the chromone family. Chromones are a class of compounds known for their diverse biological activities and are often found in natural products. The structure of this compound consists of a chromone core with a methoxy group at the 6th position and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-methoxy-2-methyl-4H-chromen-4-one is through the Pechmann condensation reaction. This reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst. The reaction typically requires elevated temperatures and can be carried out under solvent-free conditions using a high-speed ball mill mixer .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromone to dihydrochromone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the chromone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-methoxy-2-methyl-4H-chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methoxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6th position and the methyl group at the 2nd position influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

65547-58-2

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

6-methoxy-2-methylchromen-4-one

InChI

InChI=1S/C11H10O3/c1-7-5-10(12)9-6-8(13-2)3-4-11(9)14-7/h3-6H,1-2H3

InChI Key

KMFVWJYBXCLURH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=CC(=C2)OC

Origin of Product

United States

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